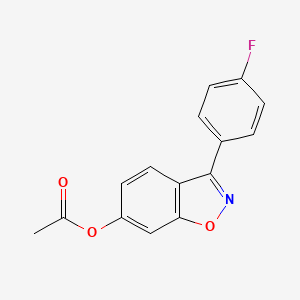

3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate

Description

Historical Context and Discovery of Benzoxazole (B165842) Derivatives

The history of benzoxazole and its isomers, such as 1,2-benzoxazole (benzisoxazole), is rooted in the advancement of organic chemistry in the 19th century. Initially, these heterocyclic compounds were subjects of academic interest, primarily for understanding their synthesis and reactivity. However, as the field of medicinal chemistry evolved, it became apparent that the benzoxazole moiety is a key pharmacophore in many biologically active molecules.

The versatility of the benzoxazole nucleus has made it a valuable starting material for the synthesis of more complex, bioactive structures. nih.gov Over the years, modifications to the benzoxazole ring have led to the development of a vast library of derivatives with a wide array of pharmacological activities. This has solidified the importance of this scaffold in drug discovery and development, with ongoing research continually uncovering new therapeutic applications.

Overview of the 1,2-Benzoxazole Ring System in Bioactive Molecules

The 1,2-benzoxazole (benzisoxazole) ring system is a prominent feature in a diverse range of bioactive molecules, demonstrating a broad spectrum of pharmacological effects. This scaffold is found in compounds developed for various therapeutic areas, including psychiatry, neurology, and infectious diseases. For instance, certain antipsychotic drugs incorporate the 1,2-benzoxazole moiety, highlighting its ability to interact with central nervous system targets. e-journals.inresearchgate.net

Furthermore, derivatives of 1,2-benzoxazole have been investigated for their potential as anticonvulsant, anti-inflammatory, antimicrobial, and anticancer agents. e-journals.innih.gov The rigid, planar structure of the benzisoxazole ring system provides a fixed orientation for its substituents, which can facilitate specific interactions with biological targets such as enzymes and receptors. This inherent structural feature makes it an attractive scaffold for the rational design of new and improved therapeutic agents.

Role of Fluorine Substitution in Enhancing Pharmacological Profiles of Heterocyclic Compounds

The introduction of fluorine atoms into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly impact a molecule's metabolic stability, bioavailability, and binding affinity. acs.org

Fluorine substitution can block metabolic pathways that would otherwise deactivate a drug, thereby prolonging its therapeutic effect. nih.gov The high electronegativity of fluorine can also alter the acidity or basicity of nearby functional groups, which can improve a molecule's absorption and distribution in the body. Furthermore, the presence of fluorine can lead to more favorable interactions with biological targets, resulting in increased potency. The strategic placement of fluorine atoms is, therefore, a key consideration in the design of modern pharmaceuticals.

Structural Characterization and Research Focus on 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl Acetate (B1210297)

While extensive research on the specific compound 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate is not widely documented in publicly available literature, its structural features suggest a clear rationale for its synthesis and potential investigation. The molecule can be deconstructed into three key components: the 1,2-benzoxazole scaffold, a 4-fluorophenyl group at the 3-position, and an acetate group at the 6-position.

| Property | Value |

|---|---|

| Molecular Formula | C15H10FNO3 |

| Molecular Weight | 271.24 g/mol |

| Core Structure | 1,2-Benzoxazole (Benzisoxazole) |

| Key Substituents | 4-Fluorophenyl group (at position 3) |

| Acetate group (at position 6) |

The research focus on a molecule with this structure would likely be driven by the established biological activities of its constituent parts. The 1,2-benzoxazole core is a well-known pharmacophore associated with a range of activities, including antiproliferative effects. nih.govresearchgate.net The presence of the 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability. The acetate group at the 6-position could be investigated for its role in modulating the molecule's solubility and pharmacokinetic properties, or it could serve as a potential site for further chemical modification.

Given the interest in developing new therapeutic agents, research on this compound would likely explore its potential in areas such as oncology, inflammation, or infectious diseases, in line with the known activities of the broader benzisoxazole class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c1-9(18)19-12-6-7-13-14(8-12)20-17-15(13)10-2-4-11(16)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOANUIOOANORLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 3 4 Fluorophenyl 1,2 Benzoxazol 6 Yl Acetate and Structural Analogues

General Synthetic Strategies for Substituted 1,2-Benzoxazoles

The 1,2-benzoxazole scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes for its preparation. nih.gov The most common strategies involve the formation of the five-membered oxazole (B20620) ring fused to a benzene (B151609) ring. These can be broadly categorized into cyclization reactions, palladium-catalyzed cross-couplings for substitution, and subsequent functional group interconversions.

Cyclization Reactions for Benzoxazole (B165842) Ring Formation

The formation of the 1,2-benzoxazole ring is typically achieved through intramolecular cyclization, where either the C–O or the N–O bond is formed to close the ring.

N–O Bond Formation from o-Hydroxyaryl Oximes: This is one of the most prevalent and direct methods for synthesizing 3-substituted 1,2-benzoxazoles. The process generally starts with an o-hydroxyaryl ketone or aldehyde. This precursor is converted to its corresponding oxime by reaction with hydroxylamine. The subsequent intramolecular cyclization of the o-hydroxyaryl oxime, involving the dehydration and formation of the N-O bond, yields the 1,2-benzoxazole ring. chim.it This cyclization can be promoted under either acidic or basic conditions. For instance, treatment of an o-hydroxyacetophenone oxime with reagents like polyphosphoric acid (PPA) or subjecting it to a Beckmann rearrangement can yield the benzoxazole ring. google.com

C–O Bond Formation from o-Substituted Aryl Oximes: An alternative cyclization strategy involves the formation of the C-O bond. In this approach, an aryl oxime bearing a suitable leaving group (e.g., a halogen) at the ortho position serves as the precursor. Under basic conditions, an intramolecular nucleophilic substitution occurs where the oxime oxygen displaces the leaving group to form the heterocyclic ring. chim.it

[3+2] Cycloaddition Reactions: Modern approaches to the 1,2-benzoxazole core include [3+2] cycloaddition reactions. A particularly effective method involves the reaction of an aryne (generated in situ) with a nitrile oxide (also generated in situ from a chlorooxime). This reaction forms two bonds (C-C and C-O) in a single step, providing a direct and efficient route to 3-substituted 1,2-benzoxazoles under mild conditions. nih.gov

The following table summarizes various cyclization strategies for forming the 1,2-benzoxazole ring.

| Starting Material Type | Key Reagents | Bond Formed | Product Type | Reference |

| o-Hydroxyaryl Ketone/Aldehyde | 1. NH₂OH·HCl, Base2. Acid (e.g., HCl, PPA) or Base | N–O | 3-Substituted 1,2-Benzoxazole | chim.itgoogle.com |

| o-Halogenated Aryl Ketone Oxime | Base (e.g., K₂CO₃, NaOH) | C–O | 3-Substituted 1,2-Benzoxazole | chim.it |

| o-(Trimethylsilyl)aryl triflate & Chlorooxime | Fluoride (B91410) Source (e.g., CsF) | C–C and C–O | 3-Substituted 1,2-Benzoxazole | nih.gov |

| 2-Hydroxy Benzoyl Derivative | Hydroxylamine-O-sulfonic acid (H₂NOSO₃H) | N–O | 3-Substituted 1,2-Benzoxazole | chim.itnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

While the 3-aryl substituent is most commonly introduced before the cyclization step (e.g., via a Friedel-Crafts reaction to form the precursor ketone), palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic cores. In the context of 1,2-benzoxazoles, these reactions could theoretically be used to attach an aryl group at a specific position if a suitable handle, such as a halogen or triflate, is present on the pre-formed ring.

For example, a Suzuki, Stille, or Heck coupling could be envisioned to form a C-C bond between a halogenated 1,2-benzoxazole and a boronic acid, organostannane, or alkene, respectively. However, direct C-H arylation, a process that avoids the pre-functionalization step, is more atom-economical. While widely reported for benzoxazoles, direct C-H arylation at the C3 position of 1,2-benzoxazoles is less common due to the electronics of the ring system. Arylation is more frequently applied to modify the benzene portion of the scaffold.

Functional Group Interconversions on the Benzoxazole Core

Once the 1,2-benzoxazole core is assembled, further chemical diversity can be achieved through functional group interconversions. These modifications can be performed on substituents at any position of the bicyclic system.

A prime example relevant to the title compound is the acylation of a hydroxyl group . A hydroxy-1,2-benzoxazole can be readily converted to its corresponding acetate (B1210297) ester by treatment with acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534).

Other common transformations include:

Modification of side chains: A classic example is the conversion of 3-(bromomethyl)-1,2-benzisoxazole (B15218) into various 3-(sulfamoylmethyl) derivatives via reaction with sodium bisulfite, followed by chlorination and amination. nih.gov This demonstrates how a reactive handle can be used to introduce diverse functionalities.

Substitution on the benzene ring: Functional groups on the carbocyclic part of the molecule can be manipulated. For instance, a nitro group can be reduced to an amine, which can then be acylated, diazotized, or used in other transformations. An example is the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, where an amino group is protected as an acetamide. mdpi.com

Synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl Acetate

A specific synthetic route for this compound can be logically designed based on the general strategies outlined above, particularly the cyclization of an o-hydroxyaryl ketoxime.

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis provides a clear roadmap for the synthesis. The target molecule can be disconnected through key bond formations to identify plausible starting materials.

Step 1: Ester Disconnection: The final step is the acetylation of a phenol (B47542). Disconnecting the acetyl group from the phenolic oxygen of This compound (I) reveals the immediate precursor, 3-(4-Fluorophenyl)-1,2-benzoxazol-6-ol (II) .

Step 2: N-O Bond Disconnection (Cyclization): The 1,2-benzoxazole ring of precursor II can be disconnected at the N-O bond, which is formed during the key cyclization step. This retrosynthetic step leads back to the key intermediate, (2,5-dihydroxyphenyl)(4-fluorophenyl)methanone oxime (III) .

Step 3: Oxime Disconnection: The C=N bond of the oxime III is formed from a ketone and hydroxylamine. This disconnection reveals the benzophenone (B1666685) precursor, (2,5-dihydroxyphenyl)(4-fluorophenyl)methanone (IV) .

Step 4: C-C Bond Disconnection (Friedel-Crafts Acylation): The benzophenone IV can be synthesized via a Friedel-Crafts acylation. Disconnecting the bond between the carbonyl carbon and the dihydroxyphenyl ring points to the two simple, commercially available precursors: hydroquinone (B1673460) (benzene-1,4-diol) (V) and 4-fluorobenzoyl chloride (VI) .

This analysis identifies hydroquinone and 4-fluorobenzoyl chloride as the key starting materials.

Detailed Reaction Pathways and Conditions

Based on the retrosynthetic analysis, a four-step forward synthesis can be proposed.

Step 1: Synthesis of (2,5-Dihydroxyphenyl)(4-fluorophenyl)methanone (IV)

This key benzophenone intermediate is prepared via a Friedel-Crafts acylation. Hydroquinone is acylated with 4-fluorobenzoyl chloride using a Lewis acid catalyst. A related Fries rearrangement of the corresponding ester is an alternative but the direct acylation is more convergent.

Reaction: Hydroquinone + 4-Fluorobenzoyl Chloride → (2,5-Dihydroxyphenyl)(4-fluorophenyl)methanone

Reagents and Conditions: A Lewis acid such as aluminum chloride (AlCl₃) is used as the catalyst. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or nitrobenzene (B124822) at temperatures ranging from 0 °C to room temperature.

Step 2: Synthesis of (2,5-Dihydroxyphenyl)(4-fluorophenyl)methanone Oxime (III)

The benzophenone from the previous step is converted to its oxime by reaction with hydroxylamine.

Reaction: (2,5-Dihydroxyphenyl)(4-fluorophenyl)methanone + Hydroxylamine → (2,5-Dihydroxyphenyl)(4-fluorophenyl)methanone Oxime

Reagents and Conditions: Hydroxylamine hydrochloride (NH₂OH·HCl) is used in the presence of a base like sodium hydroxide (B78521) (NaOH), sodium acetate, or pyridine. The reaction is typically run in a protic solvent such as ethanol (B145695) or a mixture of ethanol and water, often with heating. google.com

Step 3: Synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-ol (II)

The crucial intramolecular cyclization of the oxime intermediate yields the 1,2-benzoxazole core. This acid-catalyzed dehydration and ring-closure is a standard method for forming the N-O bond.

Reaction: (2,5-Dihydroxyphenyl)(4-fluorophenyl)methanone Oxime → 3-(4-Fluorophenyl)-1,2-benzoxazol-6-ol

Reagents and Conditions: The cyclization can be effected by heating the oxime in the presence of a strong acid catalyst such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or toluenesulfonic acid (TsOH) in a suitable solvent. google.com

Step 4: Synthesis of this compound (I)

The final step is the straightforward acetylation of the phenolic hydroxyl group.

Reaction: 3-(4-Fluorophenyl)-1,2-benzoxazol-6-ol + Acetylating Agent → this compound

Reagents and Conditions: Acetic anhydride or acetyl chloride is used as the acetylating agent. The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, which also serves as the solvent, or in an inert solvent like DCM. The reaction is usually fast and proceeds at room temperature.

This synthetic sequence represents a robust and scalable route to the title compound, utilizing well-precedented chemical transformations.

Optimization of Synthetic Yields and Purity

The optimization of synthetic protocols is crucial for the efficient production of this compound and its derivatives. Key factors influencing yield and purity include the choice of catalyst, solvent, reaction temperature, and reaction time. Purification techniques are also vital in obtaining the final product with the desired level of purity.

Several studies on the synthesis of related benzoxazole and benzisoxazole structures highlight effective optimization strategies. For instance, in the synthesis of 2-substituted benzoxazoles, various catalysts have been screened, with Brønsted acidic ionic liquid gels showing high catalytic activity under solvent-free conditions. nih.gov The reaction of 2-aminophenol (B121084) and benzaldehyde (B42025) to form 2-phenylbenzoxazole (B188899) was optimized by testing different catalysts, temperatures, and catalyst loadings. nih.govresearchgate.net It was found that a temperature of 130 °C and a catalyst loading of 1 mol% of the BAIL gel for 5 hours gave a 98% yield. nih.gov

Sustainable synthetic methods, such as microwave-assisted, ultrasound-assisted, and mechanochemical reactions, have been shown to significantly reduce reaction times and improve yields compared to conventional methods. mdpi.com For the cyclocondensation of Schiff bases to form benzoxazole derivatives, microwave-assisted synthesis at 600 W and 50 °C for 3 hours, or ultrasound-assisted synthesis at 50 °C for 2 hours, provided high yields. mdpi.com

Purification of the final products and intermediates is typically achieved through column chromatography or recrystallization. The choice of solvent system for chromatography is critical for separating the desired product from byproducts and unreacted starting materials.

The following table summarizes the optimization of reaction conditions for the synthesis of benzoxazole derivatives, which can be extrapolated for the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 | 98 | nih.gov |

| ZnO Nanoparticles (Microwave) | Ethanol | 30 | 0.08 | 91 | mdpi.com |

| ZnO Nanoparticles (Ultrasound) | Ethanol | 50 | 0.08 | 89 | mdpi.com |

| NaCN/DMF (Microwave) | DMF | 50 | 3 | High | mdpi.com |

| NaCN/DMF (Ultrasound) | DMF | 50 | 2 | High | mdpi.com |

Synthesis of Related Benzoxazole and Benzoxazolone Derivatives with Fluorophenyl Moieties

The synthesis of related benzoxazole and benzoxazolone derivatives carrying fluorophenyl groups is of significant interest due to the favorable properties that the fluorine atom imparts on molecules, such as increased metabolic stability and binding affinity.

Methodologies for Introducing 4-Fluorophenyl Substituents

The introduction of a 4-fluorophenyl group at the 3-position of a 1,2-benzisoxazole (B1199462) ring is a key synthetic step. A common and effective method is the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. organic-chemistry.orgnih.gov In this approach, a 4-fluorophenyl-substituted nitrile oxide, generated from the corresponding chlorooxime, reacts with a benzyne (B1209423) precursor to form the 3-(4-fluorophenyl)-1,2-benzisoxazole core. organic-chemistry.orgbeilstein-journals.org The reaction conditions, particularly the choice of fluoride source and solvent, are optimized to maximize the yield. organic-chemistry.org

Another strategy involves a PPh₃-mediated Barbier-Grignard-type reaction between a 2-hydroxybenzonitrile (B42573) and a 4-fluorophenyl bromide derivative. organic-chemistry.org This one-pot method provides a direct route to 3-aryl-1,2-benzisoxazoles.

For 2-substituted benzoxazoles, the 4-fluorophenyl group can be introduced by the condensation of a 2-aminophenol with 4-fluorobenzaldehyde (B137897) or a derivative. mdpi.com The resulting Schiff base can then be cyclized to the benzoxazole. Rhodium-catalyzed annulative coupling of 3-aryl-1,2-benzisoxazoles with alkynes has also been developed, though this is for further functionalization rather than the initial introduction of the aryl group. oup.com

The following table outlines different methodologies for introducing a 4-fluorophenyl substituent onto a benzisoxazole or related heterocyclic core.

| Method | Precursors | Reagents/Catalysts | Key Features | Reference |

| [3+2] Cycloaddition | o-(trimethylsilyl)aryl triflate, 4-fluorophenyl chlorooxime | CsF, Acetonitrile | Mild conditions, good functional group tolerance | organic-chemistry.orgnih.gov |

| PPh₃-mediated Barbier-Grignard-type reaction | 2-hydroxybenzonitrile, 4-fluorophenyl bromide | PPh₃ | One-pot synthesis | organic-chemistry.org |

| Condensation-Cyclization | 2-aminophenol, 4-fluorobenzaldehyde | ZnO nanoparticles, NaCN | Sustainable methods applicable | mdpi.com |

Strategies for Acetate and Carboxamide Group Incorporation

Acetate Group Incorporation:

The acetate group in this compound is typically introduced by the acetylation of a corresponding 6-hydroxy-1,2-benzisoxazole precursor. This is a standard esterification reaction, commonly achieved by reacting the phenol with acetyl chloride or acetic anhydride in the presence of a base such as triethylamine or pyridine.

For related benzoxazole structures, the synthesis of 2-substituted benzoxazole acetic acid derivatives has been reported via an oxidative coupling reaction, which can be a precursor for acetate functionalities. researchgate.net Another approach involves the reaction of a benzoxazole derivative with ethyl chloroacetate, followed by further transformations. nih.gov

Carboxamide Group Incorporation:

The incorporation of a carboxamide group into benzoxazole and benzoxazolone structures is a key step in the synthesis of many biologically active compounds. For benzoxazolone derivatives, carboxamide functionalities can be introduced by reacting the benzoxazolone with an appropriate isocyanate. nih.gov Alternatively, isocyanates can be generated in situ from amines by reaction with agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP), or triphosgene. nih.gov

A multi-step synthesis for novel carboxamide compounds containing a benzoxazole motif has been described, involving electrophilic substitution, cyclization, reduction, and finally amide formation. researchgate.net The final amide formation step typically involves coupling a benzoxazole-containing amine with a carboxylic acid using standard peptide coupling reagents or converting the carboxylic acid to an acid chloride followed by reaction with the amine.

The following table summarizes strategies for incorporating acetate and carboxamide groups.

| Functional Group | Precursor | Reagents | Reaction Type | Reference |

| Acetate | 6-hydroxy-1,2-benzisoxazole | Acetyl chloride, base | Esterification | General Knowledge |

| Carboxamide | Benzoxazolone | Isocyanate | Nucleophilic addition | nih.gov |

| Carboxamide | Benzoxazole-amine | Carboxylic acid, coupling agent | Amide coupling | researchgate.net |

Stereoselective Synthesis of Chiral Analogues

The target compound, this compound, is achiral. However, the synthesis of chiral analogues is an important area of research for developing enantiomerically pure therapeutic agents. Chirality can be introduced into benzoxazole analogues in several ways, such as by incorporating a chiral substituent or by creating a chiral center in the heterocyclic ring system itself.

While specific methods for the stereoselective synthesis of chiral analogues of this compound are not extensively reported, general strategies for the synthesis of chiral heterocyclic compounds can be applied. For example, chiral fused 1,2,3-triazoles have been synthesized using chiral starting materials with azide (B81097) and alkyne functionalities. researchgate.net This principle could be adapted to benzoxazole synthesis by using chiral precursors.

Rhodium-catalyzed cascade reactions have been employed for the synthesis of various heterocyclic compounds, and the use of chiral ligands with the metal catalyst can induce stereoselectivity. nih.govacs.orgrsc.orgrsc.org For instance, borrowing-hydrogen catalysis enables the redox-neutral synthesis of chiral molecules from alcohols, which could be a potential route for introducing chiral centers into substituents on the benzoxazole core. acs.org

The stereodivergent synthesis of fluorinated N-heterocycles has been highlighted as a key objective in synthetic chemistry, suggesting that methods for the stereoselective installation of fluorine at a stereogenic center are being actively developed. acs.org Such methodologies could be applied to create chiral fluorinated analogues of the target compound.

Advanced Analytical Characterization and Elucidation of Molecular Architecture

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate (B1210297).

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A full complement of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are required for the complete assignment of all proton and carbon signals of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the title compound, distinct signals are expected for the protons of the 4-fluorophenyl group, the benzoxazole (B165842) core, and the acetyl group. The protons on the 4-fluorophenyl ring typically appear as multiplets in the aromatic region, with coupling patterns influenced by the fluorine atom. The protons on the benzoxazole ring will also resonate in the aromatic region, with their specific chemical shifts and coupling constants determined by their positions on the bicyclic system. A characteristic singlet for the methyl protons of the acetate group is expected in the upfield region (around 2.0-2.5 ppm).

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. The spectrum would show signals for the quaternary carbons of the benzoxazole and 4-fluorophenyl rings, the methine carbons of the aromatic systems, and the methyl carbon of the acetate group. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the 4-fluorophenyl and benzoxazole ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule, for instance, linking the 4-fluorophenyl group to the C3 position of the benzoxazole ring and the acetate group to the C6 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzoxazole Protons | 7.0 - 8.0 | 110 - 165 |

| 4-Fluorophenyl Protons | 7.0 - 8.2 | 115 - 165 (with C-F coupling) |

| Acetate CH₃ | 2.0 - 2.5 | 20 - 25 |

| Acetate C=O | - | 168 - 172 |

Note: These are predicted ranges based on analogous structures. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. rsc.org Using techniques like electrospray ionization (ESI), the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) of this compound can be measured with high accuracy (typically to within 5 ppm). This experimental value is then compared to the calculated theoretical mass for the proposed molecular formula (C₁₅H₁₀FNO₃), providing strong evidence for the compound's elemental composition.

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.govesisresearch.org The IR spectrum of this compound is expected to exhibit several key absorption bands:

C=O stretching (ester): A strong absorption band around 1760-1740 cm⁻¹ is indicative of the carbonyl group of the acetate ester.

C=N and C=C stretching (aromatic and heterocyclic rings): Multiple bands in the 1650-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the benzoxazole and 4-fluorophenyl rings. nih.gov

C-O stretching (ester): Bands in the 1250-1050 cm⁻¹ region are characteristic of the C-O single bond stretching of the acetate group.

C-F stretching: A strong absorption band in the region of 1250-1000 cm⁻¹ would be indicative of the carbon-fluorine bond in the 4-fluorophenyl group.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for analyzing complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for both the separation and identification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be developed to assess its purity. nih.govtandfonline.com The compound is passed through a column (e.g., C18) and a mobile phase of varying polarity. The retention time of the main peak is a characteristic of the compound under specific chromatographic conditions. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for the determination of its purity, often expressed as a percentage of the total peak area. The coupled mass spectrometer provides the mass-to-charge ratio of the eluting peak, confirming the identity of the compound and any detected impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds. While the target compound, this compound, may not be sufficiently volatile for GC-MS analysis without derivatization, this technique could be highly valuable for monitoring the progress of its synthesis. Any volatile starting materials, intermediates, or byproducts in the reaction mixture could be identified and quantified using GC-MS, providing crucial information for reaction optimization and control. The applicability of GC-MS is contingent on the specific synthetic route employed and the volatility of the species involved.

X-ray Crystallography for Solid-State Conformational and Electronic Structure

As of the current body of scientific literature, specific X-ray crystallographic data for this compound is not available. Consequently, a detailed analysis of its solid-state conformation, including precise bond lengths, bond angles, and dihedral angles, cannot be provided at this time. The determination of the crystal system, space group, and unit cell dimensions, which are fundamental outputs of a single-crystal X-ray diffraction study, remains to be established.

While crystallographic data exists for other molecules containing a 4-fluorophenyl or a benzisoxazole moiety, direct extrapolation of this information to predict the precise three-dimensional arrangement of this compound in the solid state would be speculative. The presence and orientation of the acetate group at the 6-position of the benzoxazole ring, in conjunction with the 4-fluorophenyl substituent at the 3-position, will uniquely influence the intermolecular interactions and the resulting crystal packing.

Future X-ray crystallographic studies on this compound would be invaluable in elucidating its molecular architecture. Such an analysis would provide definitive insights into the planarity of the benzoxazole ring system, the rotational orientation of the 4-fluorophenyl ring relative to the benzoxazole core, and the conformation of the acetate substituent. This empirical data is crucial for understanding the structure-property relationships of this compound and for the rational design of related molecules.

In Vivo Pharmacological Assessments and Pre Clinical Efficacy Studies in Animal Models

Efficacy in Rodent Disease Models

Anti-Psoriatic Activity in Imiquimod-Induced Psoriatic Mouse Models

The imiquimod (B1671794) (IMQ)-induced psoriatic mouse model is a standard for evaluating potential anti-psoriatic therapies, as it recapitulates key features of human plaque psoriasis, such as skin inflammation, thickening (acanthosis), and scaling. nih.govnih.gov Studies on benzoxazole (B165842) derivatives structurally similar to 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate (B1210297) have demonstrated notable efficacy in this model.

One such study investigated methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), a close analog. researchgate.net In this research, the application of imiquimod cream induced significant psoriatic symptoms in mice. The efficacy of the test compound was quantified using the Psoriasis Area and Severity Index (PASI), which scores erythema (redness), skin thickness, and desquamation (scaling). researchgate.netresearchgate.net Treatment with the benzoxazole derivative led to a marked reduction in the cumulative PASI score. researchgate.net Histopathological examination of skin tissues further corroborated these findings, showing a decrease in psoriatic alterations like hyperkeratosis and hyperplasia in the treated groups. researchgate.net

Table 1: Effect of a Benzoxazole Analog (MCBA) on PASI Scores in Imiquimod-Induced Psoriatic Mice

| Parameter | Psoriatic Control Group (IMQ only) | MCBA-Treated Group |

|---|---|---|

| Erythema Score | Severe | Mild to Moderate |

| Thickness Score | Severe | Mild |

| Desquamation Score | Moderate to Severe | Mild |

| Cumulative PASI Score | High | Significantly Reduced |

Note: This table is a qualitative representation of findings for a structurally similar benzoxazole derivative, MCBA, as reported in the literature. researchgate.net

Reduction of Toxic Lipids in Lysosomal Storage Disease Mouse Models

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders characterized by the accumulation of undegraded substrates, often lipids, within lysosomes. nih.gov Mouse models of LSDs are crucial for understanding disease pathogenesis and for testing new therapeutic strategies aimed at reducing the burden of these toxic lipids. nih.gov However, a review of the available scientific literature did not yield studies specifically investigating the efficacy of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate or its close analogs in reducing toxic lipid accumulation in mouse models of lysosomal storage diseases.

Anti-Inflammatory Effects in Carrageenan-Induced Rat Paw Edema Models

The carrageenan-induced rat paw edema model is a widely used and validated acute inflammatory model for screening potential anti-inflammatory agents. frontiersin.orgjapsonline.com The injection of carrageenan, a seaweed polysaccharide, into the rat's paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified over several hours. nih.gov This model allows for the assessment of a compound's ability to inhibit the mediators of inflammation. While numerous compounds have been evaluated using this assay researchgate.netresearchgate.net, specific data on the anti-inflammatory efficacy of this compound in the carrageenan-induced rat paw edema model are not available in the reviewed literature.

Analgesic and Antinociceptive Activity in Pain Models

Preclinical research has begun to explore the potential of benzoxazole derivatives in pain management. researchgate.net The antinociceptive (pain-relieving) properties of compounds are often evaluated in various rodent models that simulate different types of pain, such as inflammatory or neuropathic pain. Common assays include the acetic acid-induced writhing test for visceral pain and the hot plate test for central analgesic effects. nih.govexplorationpub.com

Investigations into the benzoxazole analog methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) have been initiated to explore its effects on pain reduction, although detailed findings from specific pain models are still emerging. researchgate.net The structural class of this compound is therefore considered a candidate for analgesic and antinociceptive activity, warranting further investigation in established pain models. researchgate.netmdpi.com

Antimicrobial Efficacy in Animal Infection Models

The benzoxazole scaffold has been a subject of interest in the search for new antimicrobial agents. nih.gov In vitro screening of some benzoxazole derivatives has shown selective, albeit not highly potent, activity against certain Gram-positive bacteria. nih.gov However, for a compound to be considered a viable antimicrobial therapeutic, its efficacy must be demonstrated in vivo in animal models of infection, which assess the compound's performance within a complex biological system. mdpi.com Based on the available scientific literature, there are no published studies detailing the antimicrobial efficacy of this compound in established animal infection models.

Angiogenesis Modulation in Animal Models

Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease, including tumor growth and certain inflammatory conditions. In vivo assays such as the corneal micropocket assay in mice are considered robust and quantitative methods for evaluating a compound's pro- or anti-angiogenic effects. nih.govnih.gov In this model, a pellet containing a growth factor is implanted into the normally avascular cornea, and the resulting vessel growth is measured. nih.gov The benzoxazole class of compounds has been noted for its potential to inhibit angiogenesis. researchgate.net Despite this, specific studies evaluating the activity of this compound in the corneal micropocket assay or the peritoneal angiogenesis assay have not been reported in the reviewed scientific literature.

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of the 4-Fluorophenyl Moiety on Biological Activity and Selectivity

The presence of a 4-fluorophenyl group at the 3-position of the 1,2-benzoxazole ring is a significant determinant of the compound's biological activity and selectivity profile. The fluorine atom, being the most electronegative element, exerts a powerful influence on the molecule's electronic properties. Its electron-withdrawing nature can affect the pKa of the entire molecule, influencing its ionization state at physiological pH and thereby altering its absorption, distribution, metabolism, and excretion (ADME) properties.

In many classes of biologically active compounds, the substitution of a hydrogen atom with fluorine on a phenyl ring is a common strategy to enhance metabolic stability. nih.gov The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. For instance, in studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, the fluorophenyl scaffold contributed to improved metabolic stability compared to non-fluorinated analogs. nih.gov This suggests that the 4-fluorophenyl group in 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate (B1210297) likely serves to block potential sites of metabolism on the phenyl ring, prolonging the compound's duration of action.

Furthermore, the fluorine atom can engage in specific interactions with biological targets, such as hydrogen bonding or halogen bonding, which can enhance binding affinity and selectivity. The para-position of the fluorine atom is particularly crucial. Structure-activity relationship studies of various heterocyclic compounds have shown that halogen substituents and their positions on a phenyl ring have complex and significant effects on activity. diva-portal.org For example, in a series of 4-thiazolidinone (B1220212) inhibitors, para-substituted chlorinated and fluorinated analogs were identified as particularly strong binders to their target enzyme. diva-portal.org This highlights that the placement of the fluorine at the 4-position is not arbitrary and is likely optimized for interaction with a specific binding pocket. The selectivity of the compound may also be modulated by this moiety, as different receptor subtypes or enzyme isoforms may present unique electrostatic or steric environments that preferentially accommodate the 4-fluorophenyl group.

Role of the Acetate Functional Group and its Positional Isomerism on the Benzoxazole (B165842) Ring

One of the primary roles of an acetate group in drug design is to act as a prodrug moiety. The ester linkage is susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues, which would release the corresponding 6-hydroxy derivative. This biotransformation can be a deliberate design strategy to improve the oral bioavailability of a more polar parent drug (the phenol) or to control the release and duration of action of the active metabolite.

The position of the acetate group on the benzoxazole ring is critical for its biological activity. Positional isomerism can lead to significant differences in efficacy and metabolism. For instance, moving the acetate group from the 6-position to the 4-, 5-, or 7-position would alter the molecule's shape and electronic distribution, potentially affecting its ability to fit into the target's binding site. Studies on other benzoxazole derivatives have emphasized the importance of the substitution pattern on the benzene (B151609) portion of the ring system. nih.gov For example, research on 2-oxo-3H-benzoxazoles revealed that substitutions at the 6-position were favorable for analgesic activity. This suggests that the 6-position of the 1,2-benzoxazole core in the title compound is likely a key interaction point or a strategic location for modulating physicochemical properties. The specific placement would influence the orientation of the molecule within the binding pocket and the accessibility of the ester to metabolizing enzymes.

Substituent Effects at Different Positions of the 1,2-Benzoxazole Core

The 1,2-benzoxazole (also known as benzisoxazole) core is a "privileged scaffold" in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents at different positions. globalresearchonline.netresearchgate.net Structure-activity relationship studies on numerous benzoxazole and benzisoxazole derivatives have demonstrated that modifications to the core ring system can dramatically impact potency, selectivity, and pharmacokinetic properties.

Research has shown that positions 2 and 5 are often critical for activity. nih.gov In the case of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate, the key 3-position is occupied by the fluorophenyl ring. However, further modifications to the available positions (4, 5, and 7) could lead to optimized biological responses. For instance, the introduction of a halogen atom, such as chlorine or bromine, at the 5-position of the 1,2-benzisoxazole (B1199462) ring has been shown to increase anticonvulsant activity, although it may also increase neurotoxicity. nih.gov Conversely, placing a bulky sulfamoyl group at the same position led to decreased activity. nih.gov

The electronic nature of the substituents is also paramount. Electron-donating groups (e.g., methoxy (B1213986), amino) and electron-withdrawing groups (e.g., nitro, cyano) can alter the electron density of the entire ring system, affecting its interaction with biological targets. In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating substituents like methoxy and dimethylamino groups showed significant biological activity. nih.gov These findings indicate that the positions on the benzoxazole core are not equivalent and that strategic substitution can be used to enhance desired properties.

Table 1: Effect of Substituents on the Benzoxazole/Benzisoxazole Core on Biological Activity

| Position | Substituent | Effect on Activity | Biological Context | Reference |

| 5 | Halogen (e.g., Cl, Br) | Increased Activity | Anticonvulsant | nih.gov |

| 5 | Sulfamoyl | Decreased Activity | Anticonvulsant | nih.gov |

| 6 | Acyl | Favorable for Activity | Analgesic | |

| 5 | Amino Acid Moiety | Active | Antimicrobial, Antifungal | nih.gov |

| 5, 7 | Dichloro | Active | Antimicrobial | sci-hub.se |

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis, typically performed using computational modeling techniques, can identify low-energy, stable conformations that the molecule is likely to adopt. The dihedral angle between the plane of the phenyl ring and the plane of the benzoxazole ring is a key parameter. Steric hindrance between adjacent atoms can restrict free rotation, leading to one or a few preferred conformations. The fluorine atom at the para-position is unlikely to cause significant steric clash, allowing for a degree of rotational flexibility. However, the interaction of the molecule within a constrained binding site would likely lock it into a single, well-defined conformation.

Identifying this bioactive conformation is a central goal of rational drug design. Molecular docking studies, which simulate the binding of a ligand to a macromolecular target, can help predict the preferred binding mode and conformation. nih.gov The bioactive conformation of this compound would position the key pharmacophoric features—the aromatic rings, the fluorine atom, the ester group, and the heterocyclic atoms—in the correct orientation to form favorable interactions (e.g., hydrophobic interactions, hydrogen bonds, halogen bonds) with the target, thereby eliciting a biological response.

Development of SAR Models for Optimized Biological Responses

To systematically explore the structure-activity relationships of this compound and its analogs, researchers often develop SAR models. These models can be qualitative, summarizing trends observed from synthesizing and testing a series of compounds, or quantitative, resulting in a mathematical equation.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools that correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors). scholarsresearchlibrary.com For benzoxazole derivatives, these descriptors might include:

Thermodynamic properties: Such as standard Gibbs free energy, which has been shown to positively contribute to antibacterial activity. scholarsresearchlibrary.com

Electronic properties: Including electronic energy, HOMO (Highest Occupied Molecular Orbital) energy, and dipole moment. The presence of electron-withdrawing groups can be favorable for certain activities. scholarsresearchlibrary.com

Spatial (Steric) properties: Descriptors like molecular volume, surface area, and specific shape indices that define how well the molecule fits into its target site.

Pharmacophore modeling is another key computational approach used to build SAR models. A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov For a series of active benzoxazole derivatives, a pharmacophore model might identify key features such as a hydrogen bond acceptor (e.g., the oxygen or nitrogen in the oxazole (B20620) ring, the carbonyl oxygen of the acetate), an aromatic ring center, and a hydrophobic feature (the phenyl ring). nih.govresearchgate.net

By understanding these models, medicinal chemists can rationally design new analogs of this compound with optimized biological responses. For example, a QSAR model might suggest that increasing lipophilicity would enhance activity, guiding the synthesis of analogs with different ester groups. Similarly, a pharmacophore model could highlight the importance of the fluorine atom's position, confirming that the 4-position is optimal or suggesting other positions for substitution to improve target engagement. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies on various benzoxazole (B165842) derivatives have been instrumental in predicting their binding modes and interaction energies with several important biological targets.

Cyclooxygenase (COX) Enzymes: Several studies have employed molecular docking to investigate the interaction of benzoxazole derivatives with COX-1 and COX-2 enzymes. nih.govtandfonline.com These studies have shown that the benzoxazole scaffold can fit into the active site of COX enzymes, and the interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues such as Tyr-355 and Arg-120 in the COX-2 active site. nih.gov The docking scores, which are indicative of binding affinity, have been used to rank and prioritize compounds for further experimental testing. tandfonline.com

DNA Gyrase: The antibacterial potential of benzoxazole derivatives has been explored through molecular docking simulations with DNA gyrase, a crucial bacterial enzyme. benthamdirect.com These computational analyses suggest that benzoxazole-containing compounds can bind to the ATP-binding site of the DNA gyrase B subunit, indicating a potential mechanism for their antibacterial activity. benthamdirect.com

VEGFR-2 Kinase: In the context of anticancer research, molecular docking has been used to study the interaction of benzoxazole derivatives with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orgnih.gov These studies have helped in understanding the structure-activity relationships and identifying key interactions that contribute to the inhibitory activity of these compounds against VEGFR-2. rsc.orgnih.gov

The following table summarizes representative findings from molecular docking studies on benzoxazole derivatives with various protein targets.

| Target Macromolecule | Key Interacting Residues (for related benzoxazoles) | Predicted Binding Energy/Docking Score (for related benzoxazoles) |

| COX-2 | Tyr-355, Arg-120 | Good c-docker interaction energy reported for active compounds. tandfonline.com |

| DNA Gyrase | Not explicitly detailed in the provided search results. | Docking studies confirmed the potential for DNA gyrase inhibition. benthamdirect.com |

| VEGFR-2 | Interactions with the kinase domain active site. | Good docking scores reported for potent inhibitors. nih.gov |

Molecular docking provides a detailed view of the interactions between a ligand and its receptor at the atomic level. For benzoxazole derivatives, these studies have revealed the importance of specific functional groups and their spatial arrangement for effective binding to target proteins. The interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking interactions. The insights gained from these studies are crucial for the rational design of new and more potent derivatives. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of molecules and biological systems over time. This technique provides a more realistic representation of the ligand-receptor complex compared to static docking models, as it accounts for the flexibility of both the ligand and the protein in a simulated physiological environment.

While specific MD simulation studies on 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate (B1210297) were not identified, MD simulations have been applied to other benzoxazole and related heterocyclic systems to understand their dynamic behavior. nih.govresearchgate.net These simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to ligand binding.

MD simulations are particularly useful for assessing the stability of a protein-ligand complex predicted by molecular docking. rsc.org By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation trajectory, researchers can determine if the ligand remains stably bound to the active site. Such analyses have been performed on benzoxazole derivatives in complex with their target proteins to validate the docking poses and to gain a deeper understanding of the binding stability. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules. These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties. While no specific quantum chemical calculation studies were found for 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate, these methods have been applied to other complex organic molecules to understand their chemical properties. ijpcbs.com For instance, DFT calculations can be used to determine the optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential of a molecule, which can be valuable for understanding its reactivity and interaction with biological targets.

Electronic Structure Analysis (HOMO-LUMO, MEP, NBO Analysis) for Reactivity and Electrophilicity

There is no available data from quantum chemical calculations, such as Density Functional Theory (DFT), that would describe the electronic properties of this compound. Consequently, key parameters including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) analysis have not been reported. Such analyses are crucial for understanding a molecule's kinetic stability, reactivity, and the nature of its chemical bonds, as well as for identifying potential sites for electrophilic and nucleophilic attack. For related benzoxazole derivatives, DFT has been used to determine molecular geometry and HOMO-LUMO energy gaps to assess chemical reactivity. semanticscholar.org

Prediction of Spectroscopic Properties

Computational predictions of spectroscopic data (such as ¹H-NMR, ¹³C-NMR, IR, and UV-Vis spectra) for this compound are not present in the surveyed literature. Theoretical calculations are often employed to complement experimental spectroscopic data, aiding in the structural confirmation and understanding of the electronic transitions within a molecule.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

No specific in silico ADME studies for this compound have been published. Such predictive studies are vital in the early stages of drug discovery to assess the pharmacokinetic profile of a compound.

Computational Assessment of Physicochemical Descriptors Influencing Pharmacokinetics

Information regarding the computationally derived physicochemical properties of this compound, such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and polar surface area, is not available. These descriptors are fundamental in predicting a compound's absorption and distribution characteristics. In silico ADME screening is a common practice to evaluate these properties for novel compounds to reduce late-stage drug attrition. nih.gov

Predictive Models for Metabolic Pathways and Metabolic Stability

There are no published predictions regarding the metabolic pathways or metabolic stability of this compound. Predictive models, often utilizing information about known substrates of metabolic enzymes like the Cytochrome P450 family, are used to anticipate how a compound might be metabolized in a biological system. For other novel compounds, in silico tools are used to predict interactions with CYP enzymes, which can indicate potential for drug-drug interactions. nih.govfrontiersin.org

Future Directions and Unexplored Research Avenues

Identification of Novel Biological Targets for 1,2-Benzoxazole Derivatives

A primary avenue for future research lies in the identification and validation of novel biological targets for 1,2-benzoxazole derivatives. While this class of compounds has been investigated for its effects on various targets, a vast landscape of molecular interactions remains to be explored. Many benzoxazole-based compounds have demonstrated a wide range of anticancer activities. ajphs.com

Future efforts should focus on screening 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate (B1210297) and other novel analogues against a broader panel of biological targets implicated in various diseases. This can be achieved through high-throughput screening (HTS) campaigns against diverse enzyme families, receptor classes, and protein-protein interactions. For instance, given the prevalence of kinase dysregulation in cancer and inflammatory diseases, a systematic evaluation of the kinome-wide inhibitory profile of 1,2-benzoxazole derivatives could unveil novel and potent kinase inhibitors.

Moreover, the exploration of less conventional targets is warranted. This includes investigating the potential of these compounds to modulate epigenetic pathways, such as histone deacetylases (HDACs) or methyltransferases, which are increasingly recognized as critical players in disease pathogenesis. The unique structural features of the 1,2-benzoxazole core can be exploited to design specific inhibitors for these targets.

Rational Design and Synthesis of Next-Generation Analogues with Improved Specificity and Potency

The principles of rational drug design are paramount in the development of next-generation 1,2-benzoxazole analogues with enhanced therapeutic profiles. This involves a synergistic interplay between computational modeling and synthetic chemistry to create molecules with improved specificity, potency, and pharmacokinetic properties. Molecular hybridization, which combines the pharmacophoric features of 1,2-benzoxazole with other active moieties, is an effective strategy to develop new compounds with potentially improved affinity and efficacy. nih.gov

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this endeavor. By systematically modifying the substituents on the benzoxazole (B165842) ring and the phenyl group of compounds like 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate, researchers can elucidate the key structural determinants for biological activity. For example, the introduction of different functional groups at various positions can influence the compound's binding affinity, selectivity, and metabolic stability.

Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design of new analogues. ijrpr.com These in silico methods can predict the binding modes of 1,2-benzoxazole derivatives to their targets and estimate their biological activity, thereby prioritizing the synthesis of the most promising candidates. This rational approach can significantly accelerate the drug discovery process and reduce the reliance on extensive and costly experimental screening.

Exploration of Alternative Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally friendly synthetic methods is a critical aspect of modern pharmaceutical research. Future investigations should focus on exploring alternative and sustainable synthetic pathways for the production of this compound and its analogues. This includes the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Recent advancements in synthetic organic chemistry offer a plethora of tools that can be applied to the synthesis of 1,2-benzoxazoles. These include the use of novel catalysts, microwave-assisted synthesis, and flow chemistry techniques. These methods can often lead to higher yields, shorter reaction times, and improved purity of the final products. The development of one-pot, multi-component reactions for the construction of the 1,2-benzoxazole scaffold is another promising area of research that can enhance the efficiency of the synthetic process.

Furthermore, the exploration of bio-catalysis, using enzymes to perform specific chemical transformations, could offer a highly selective and sustainable approach to the synthesis of chiral 1,2-benzoxazole derivatives. The inherent stereoselectivity of enzymes can be harnessed to produce enantiomerically pure compounds, which is often crucial for their therapeutic efficacy and safety.

Integration of Multi-Omics Data with Chemical Biology Approaches

The convergence of chemical biology with multi-omics technologies presents a powerful paradigm for elucidating the mechanism of action of bioactive compounds and for identifying novel drug targets. nih.govresearchgate.net Future research on 1,2-benzoxazole derivatives should leverage these approaches to gain a comprehensive understanding of their cellular effects.

By treating cells or model organisms with this compound and analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the key pathways and biological processes that are modulated by the compound. This systems-level perspective can provide valuable insights into the compound's mechanism of action and may reveal previously unknown biological targets.

Chemical proteomics, a sub-discipline of proteomics, can be employed to directly identify the protein targets of 1,2-benzoxazole derivatives. This can be achieved by using affinity-based probes or by employing techniques such as thermal proteome profiling. The identification of the direct binding partners of these compounds is crucial for understanding their mode of action and for optimizing their selectivity.

Potential for Combination Research with Existing Therapeutic Agents (for pre-clinical evaluation)

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. nih.gov Future pre-clinical studies should investigate the potential of this compound and other 1,2-benzoxazole derivatives in combination with existing therapeutic agents.

In the context of cancer, for example, these compounds could be evaluated in combination with standard-of-care chemotherapeutic drugs, targeted therapies, or immunotherapies. mdpi.com The goal of such studies would be to identify synergistic interactions that lead to enhanced efficacy, reduced toxicity, or the overcoming of drug resistance. For instance, a 1,2-benzoxazole derivative that inhibits a key survival pathway in cancer cells could sensitize them to the cytotoxic effects of a conventional chemotherapy agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl acetate, and how can reaction purity be optimized?

- Methodology : Synthesis typically involves cyclization of precursor benzoxazole derivatives followed by esterification. For example, analogous compounds (e.g., imidazolidinediones) are synthesized via refluxing esters with hydrochloric acid in acetone, yielding precipitates after solvent removal .

- Optimization : Monitor reaction progress using LC-MS (e.g., ESI-MS for intermediate tracking ). Purity can be enhanced via recrystallization in solvent mixtures like ethyl acetate/heptane/trifluoroethanol, as demonstrated in cocrystal preparation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Techniques :

- ESI-MS : For molecular ion detection (e.g., [M+H]+ peaks as in related fluorophenyl derivatives ).

- NMR : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl proton splitting patterns).

- XRD : Single-crystal X-ray diffraction for absolute configuration verification, utilizing programs like SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structure refinement?

- Approach : Use SHELXL’s constraint tools (e.g., DFIX, ISOR) to model anisotropic displacement parameters. For ambiguous electron density, employ twin refinement (SHELXL’s TWIN/BASF commands) or compare alternative disorder models via R-factor analysis .

- Validation : Cross-validate with hydrogen-bonding patterns using graph-set analysis (e.g., Etter’s methodology for intermolecular interactions ).

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of fluorophenyl-benzoxazole derivatives?

- Analysis : Construct graph-set descriptors (e.g., D , R , C motifs) to classify hydrogen bonds. For example, the benzoxazole N–O group may act as an acceptor, forming C(6) chains with adjacent hydroxyl or amine groups .

- Tools : Visualize interactions using ORTEP-3 for thermal ellipsoid plotting and Mercury for packing diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.